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Introduction
Occludin is an integral membrane protein that plays a crucial role in the formation and

regulation of tight junctions (TJs), which are essential for maintaining the barrier function of

epithelial and endothelial cell layers.[1][2] The human occludin gene (OCLN) is located on

chromosome 5q13 and is subject to alternative splicing, giving rise to multiple protein isoforms

with distinct structural and functional properties.[3][4] This technical guide provides a

comprehensive overview of the known occludin splice variants, their functions, the signaling

pathways they are involved in, and detailed experimental protocols for their study.

Occludin Splice Variants and their Functions
Alternative splicing of the occludin pre-mRNA results in the expression of several isoforms, with

the most well-characterized being Occludin 1B, Occludin (ΔE9), and Occludin TM4-. These

variants exhibit differences in their protein domains, subcellular localization, and functional

effects.

Occludin 1B
Occludin 1B is a longer isoform of occludin that contains an additional 56 amino acids at its N-

terminus due to the inclusion of an extra exon.[5][6] This variant is co-expressed with the
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canonical occludin in various epithelial tissues and cell lines, including the intestine, brain,

kidney, and liver.[5]

Function: Occludin 1B colocalizes with wild-type occludin at tight junctions and is believed to

play a role in the structure and function of these cell-cell adhesion complexes.[5] While its

precise function is still under investigation, its broad expression pattern suggests an important

role in maintaining epithelial barrier integrity.[5][6]

Occludin (ΔE9)
This splice variant is characterized by the deletion of exon 9, resulting in a truncated C-terminal

domain.[1] It has been identified in liver cell lines and its expression is implicated in the

regulation of apoptosis and cell invasion.[1]

Function: Studies have shown that wild-type occludin induces mitochondria-mediated

apoptosis and inhibits cell invasion, effects that are absent in cells expressing the Occ(ΔE9)

variant.[1] This suggests that exon 9 of occludin is critical for its tumor-suppressive functions.

The pro-apoptotic function of wild-type occludin is linked to its ability to increase calcium

release from the endoplasmic reticulum, a function that is lost in the Occ(ΔE9) variant.[1]

Occludin TM4-
The TM4- isoform of occludin arises from the skipping of exon 4, which encodes the fourth

transmembrane domain.[7][8] This results in a protein with an extracellularly located C-

terminus, a significant alteration from the canonical occludin structure.[7][8] The expression of

the TM4- isoform has been observed in human and monkey tissues but not in murine or canine

cells, suggesting a more recent evolutionary origin.[7][8]

Function: The altered topology of the TM4- isoform impairs its ability to properly localize to the

tight junction and to interact with ZO-1, a key scaffolding protein of the tight junction complex.

[4][9] This variant is thought to be expressed at low levels under specific conditions, such as in

subconfluent cells, and may play a role in regulating occludin function during dynamic cellular

processes like cell migration and proliferation.[7]

Quantitative Data on Occludin Splice Variants
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Splice Variant
Molecular Weight
(Predicted)

Tissue/Cell Line
Expression

Functional Impact
(Quantitative)

Occludin (Wild-Type) ~65 kDa[4]
Ubiquitous in epithelial

and endothelial cells

Baseline

Transepithelial

Electrical Resistance

(TEER) in MDCK II

cells: ~150 Ω·cm²[10]

Occludin 1B ~71 kDa

Co-expressed with

wild-type in intestine,

brain, kidney, liver,

T84, and MDCK

cells[5]

Overexpression in

MDCK cells leads to a

modest increase in

TEER.[5]

Occludin (ΔE9) Not specified
Liver cell lines (e.g.,

HepG2)[1]

Does not induce

apoptosis or inhibit

invasion, unlike wild-

type occludin.[1]

Occludin TM4- ~58 kDa[7][8]

Human tissues

(placenta, colon),

Caco-2 cells;

upregulated in

subconfluent cells[4]

[7]

Leads to altered

subcellular distribution

and loss of co-

localization with ZO-1.

[9]

Signaling Pathways
The functions of occludin and its splice variants are intricately linked to various signaling

pathways that regulate tight junction dynamics, cell proliferation, and apoptosis.

Tight Junction Assembly and Regulation
Wild-type occludin is a key component of the tight junction complex, interacting with other

transmembrane proteins like claudins and scaffolding proteins such as ZO-1, ZO-2, and

cingulin.[4][11] The proper localization and function of occludin are regulated by

phosphorylation and interactions with the actin cytoskeleton. The absence of the fourth
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transmembrane domain in the TM4- variant disrupts its interaction with ZO-1, leading to its

mislocalization and a potential dominant-negative effect on tight junction integrity.

Occludin (WT)

ZO-1

Binds to

Claudin

Binds to Actin Cytoskeleton
Links to

Occludin in Tight Junction Assembly

Click to download full resolution via product page

Caption: Simplified diagram of wild-type occludin's interaction within the tight junction complex.

Apoptosis Signaling Pathway
Wild-type occludin has been shown to induce apoptosis through a mitochondria-mediated

pathway that involves the release of calcium from the endoplasmic reticulum. The Occ(ΔE9)

splice variant, lacking a critical portion of the C-terminal domain, is unable to trigger this

calcium release and subsequent apoptotic cascade.
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Wild-Type Occludin Occ(ΔE9) Variant
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Role of Occludin Splice Variants in Apoptosis
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Caption: Differential effects of wild-type occludin and the Occ(ΔE9) variant on the apoptosis

signaling pathway.

Experimental Protocols
Cloning of Occludin Splice Variants
Objective: To generate expression vectors for different occludin isoforms.

Methodology:

RNA Isolation and cDNA Synthesis: Total RNA is extracted from a cell line or tissue known to

express the desired splice variant (e.g., Caco-2 for TM4-, HepG2 for Occ(ΔE9)). First-strand
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cDNA is synthesized using a reverse transcriptase and oligo(dT) or random hexamer

primers.

PCR Amplification: Splice variant-specific primers are designed to amplify the full-length

coding sequence of the target isoform. High-fidelity DNA polymerase is used to minimize

PCR errors.

Cloning into Expression Vector: The PCR product is purified and cloned into a suitable

mammalian expression vector (e.g., pcDNA3.1) containing a selectable marker and a strong

promoter. The construct is then transformed into competent E. coli for plasmid amplification.

Sequence Verification: The sequence of the cloned insert is verified by Sanger sequencing to

ensure that the correct splice variant has been cloned without any mutations.

Site-Directed Mutagenesis
Objective: To introduce specific mutations or deletions into the occludin sequence to study the

function of specific domains or to create splice variant mimics.

Methodology:

Primer Design: Mutagenic primers are designed to be complementary to the template

plasmid but contain the desired mutation (e.g., a deletion of exon 9).[3][12][13]

PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase and

the mutagenic primers with a wild-type occludin expression plasmid as the template. The

reaction amplifies the entire plasmid, incorporating the desired mutation.[3][12][13]

Template Digestion: The parental, non-mutated plasmid DNA is digested using the DpnI

restriction enzyme, which specifically cleaves methylated DNA (the template plasmid),

leaving the newly synthesized, unmethylated (mutated) plasmid intact.[12][13]

Transformation and Sequencing: The mutated plasmid is then transformed into competent E.

coli. Colonies are selected, and the plasmid DNA is isolated and sequenced to confirm the

presence of the desired mutation.[12][13]

Immunofluorescence Staining
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Objective: To visualize the subcellular localization of occludin splice variants.

Methodology:

Cell Culture and Transfection: Cells (e.g., MDCK II) are grown on glass coverslips and

transfected with expression vectors for the occludin splice variants.

Fixation and Permeabilization: Cells are fixed with a suitable fixative (e.g., 4%

paraformaldehyde or methanol).[14][15] If a membrane-impermeable fixative is used, cells

are then permeabilized with a detergent (e.g., 0.1% Triton X-100) to allow antibody access to

intracellular epitopes.

Immunostaining: Cells are incubated with a primary antibody specific for occludin or an

epitope tag, followed by a fluorescently labeled secondary antibody.[16] Nuclei can be

counterstained with DAPI.

Microscopy: Coverslips are mounted on slides, and images are acquired using a

fluorescence or confocal microscope.[16]
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Caption: A general workflow for immunofluorescence staining of occludin splice variants.

Co-Immunoprecipitation (Co-IP)
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Objective: To investigate the interaction of occludin splice variants with other proteins, such as

ZO-1.

Methodology:

Cell Lysis: Cells expressing the occludin splice variant of interest are lysed in a non-

denaturing buffer to preserve protein-protein interactions.[17][18]

Immunoprecipitation: The cell lysate is incubated with an antibody against the protein of

interest (e.g., occludin or a tag). Protein A/G beads are then added to capture the antibody-

protein complexes.[17][19]

Washing and Elution: The beads are washed to remove non-specifically bound proteins. The

bound proteins are then eluted from the beads.

Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by

Western blotting using antibodies against the potential interacting partners (e.g., ZO-1).[20]

Transepithelial Electrical Resistance (TEER)
Measurement
Objective: To assess the effect of occludin splice variant expression on the barrier function of

epithelial monolayers.

Methodology:

Cell Culture on Transwell Inserts: Epithelial cells (e.g., MDCK II) are seeded on permeable

Transwell inserts and allowed to form a confluent monolayer.[21][22]

TEER Measurement: The electrical resistance across the cell monolayer is measured using

a voltmeter. The resistance of a blank insert is subtracted, and the value is multiplied by the

surface area of the insert to obtain the TEER in Ω·cm².[21][22]

Data Analysis: TEER is measured at different time points after transfection with occludin

splice variants to determine their effect on the formation and maintenance of the epithelial

barrier.
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Conclusion
The alternative splicing of the occludin gene generates a repertoire of protein isoforms with

diverse and sometimes opposing functions. Understanding the regulation of occludin splicing

and the specific roles of each variant is crucial for elucidating the complex mechanisms of tight

junction regulation in health and disease. The experimental protocols detailed in this guide

provide a framework for researchers to investigate the expression, localization, and functional

consequences of occludin splice variants, which may ultimately lead to the identification of new

therapeutic targets for diseases associated with epithelial barrier dysfunction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. A novel splice variant of occludin deleted in exon 9 and its role in cell apoptosis and
invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

2. Knockdown of occludin expression leads to diverse phenotypic alterations in epithelial
cells - PubMed [pubmed.ncbi.nlm.nih.gov]

3. research.cbc.osu.edu [research.cbc.osu.edu]

4. Occludin: One Protein, Many Forms - PMC [pmc.ncbi.nlm.nih.gov]

5. Occludin 1B, a Variant of the Tight Junction Protein Occludin - PMC
[pmc.ncbi.nlm.nih.gov]

6. Analysis of Protein-protein Interactions and Co-localization Between Components of Gap,
Tight, and Adherens Junctions in Murine Mammary Glands - PMC [pmc.ncbi.nlm.nih.gov]

7. journals.biologists.com [journals.biologists.com]

8. Occludin TM4(-): an isoform of the tight junction protein present in primates lacking the
fourth transmembrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]

9. Gene expression of the tight junction protein occludin includes differential splicing and
alternative promoter usage - PubMed [pubmed.ncbi.nlm.nih.gov]

10. Occludin is required for cytokine-induced regulation of tight junction barriers - PMC
[pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b1165819?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/18489585/
https://pubmed.ncbi.nlm.nih.gov/18489585/
https://pubmed.ncbi.nlm.nih.gov/15689410/
https://pubmed.ncbi.nlm.nih.gov/15689410/
https://research.cbc.osu.edu/kudryashov.1/wp-content/uploads/2013/08/Site-Directed-Mutagenesis.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3255790/
https://pmc.ncbi.nlm.nih.gov/articles/PMC14798/
https://pmc.ncbi.nlm.nih.gov/articles/PMC14798/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5608182/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5608182/
https://journals.biologists.com/jcs/article/115/15/3171/26741/Occludin-TM4-an-isoform-of-the-tight-junction
https://pubmed.ncbi.nlm.nih.gov/12118072/
https://pubmed.ncbi.nlm.nih.gov/12118072/
https://pubmed.ncbi.nlm.nih.gov/12419305/
https://pubmed.ncbi.nlm.nih.gov/12419305/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2915885/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2915885/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1165819?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

12. Site-Directed Mutagenesis [protocols.io]

13. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]

14. Immunofluorescent Staining of Claudin-2 in Cultured Kidney Tubular Cells - PMC
[pmc.ncbi.nlm.nih.gov]

15. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share |
Leica Microsystems [leica-microsystems.com]

16. researchgate.net [researchgate.net]

17. m.youtube.com [m.youtube.com]

18. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-
protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

19. m.youtube.com [m.youtube.com]

20. Interaction of zonula occludens-1 (ZO-1) with alpha-actinin-4: application of functional
proteomics for identification of PDZ domain-associated proteins - PubMed
[pubmed.ncbi.nlm.nih.gov]

21. Transepithelial electrical resistance (TEER): a functional parameter to monitor the quality
of oviduct epithelial cells cultured on filter supports - PMC [pmc.ncbi.nlm.nih.gov]

22. TEER measurement techniques for in vitro barrier model systems - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Occludin Gene Splice Variants: An In-depth Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1165819#occludin-gene-splice-variants-and-their-
functions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing
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